Synthesis Pathways for 5-Octyl-1,3,5-triazinane-2-thione Derivatives: A Comprehensive Technical Guide
Synthesis Pathways for 5-Octyl-1,3,5-triazinane-2-thione Derivatives: A Comprehensive Technical Guide
Abstract & Chemical Context
1,3,5-triazinane-2-thiones represent a critical class of nitrogen- and sulfur-containing heterocycles with profound applications ranging from biodegradable hydrogen sulfide (H₂S) scavengers in petrochemical industries to potent agricultural and pharmacological agents[1]. The 5-octyl derivative (5-octyl-1,3,5-triazinane-2-thione, CAS: 53517-96-7), featuring an eight-carbon lipophilic tail, is of particular interest[2]. The aliphatic octyl chain significantly enhances membrane permeability and interfacial adsorption, making it a highly effective corrosion inhibitor for carbon steel and a biologically active scaffold[3][4].
This whitepaper provides an authoritative, step-by-step examination of the synthesis pathways for 5-octyl-1,3,5-triazinane-2-thione, detailing the mechanistic causality, catalytic optimization, and self-validating experimental protocols required for high-yield production.
Mechanistic Pathways: The Multicomponent Cyclocondensation
The synthesis of 5-alkyl-1,3,5-triazinane-2-thiones is classically achieved via a multicomponent reaction (MCR) involving a primary amine (octylamine), formaldehyde, and thiourea[5]. This Mannich-type aminomethylation is highly convergent but requires precise control over reaction kinetics to prevent the formation of linear polymeric byproducts[6].
Mechanistic Causality:
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Activation: Formaldehyde is activated by a Lewis acid catalyst (e.g., SmCl₃·6H₂O) or a mild Brønsted acid, increasing the electrophilicity of the carbonyl carbon[5].
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Intermediate Formation: Thiourea undergoes bis-hydroxymethylation to form an N,N'-bis(hydroxymethyl)thiourea intermediate. Simultaneously, octylamine can react with formaldehyde to form a transient, highly reactive imine/iminium species[6].
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Cyclization: The nucleophilic nitrogen atoms of the thiourea intermediate attack the electrophilic carbon of the iminium ion (or vice versa), driving a thermodynamically favorable cyclocondensation that expels water and yields the stable hexahydrotriazine ring[6].
Mechanistic pathways of the MCR forming the 1,3,5-triazinane ring.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity and reproducibility, we outline two distinct, field-proven protocols. Protocol A utilizes Samarium(III) chloride as a Lewis acid catalyst for high-purity batch synthesis[5]. Protocol B leverages microwave irradiation for rapid, green-chemistry-aligned production[7].
Protocol A: Sm-Catalyzed Batch Synthesis
Rationale: SmCl₃·6H₂O acts as a highly effective, water-tolerant Lewis acid that coordinates with the oxygen atoms of formaldehyde, accelerating the aminomethylation while suppressing side reactions[5].
Step-by-Step Methodology:
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Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol (0.76 g) of thiourea and 10 mmol (1.29 g) of octylamine in 30 mL of absolute ethanol.
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Catalyst Addition: Add 5 mol% (0.18 g) of SmCl₃·6H₂O to the mixture. Causality: Adding the catalyst before formaldehyde ensures immediate activation of the aldehyde upon its introduction, preventing premature amine oxidation[5].
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Formaldehyde Addition: Dropwise add 20 mmol (1.5 mL of a 37% aqueous solution) of formaldehyde over 15 minutes at room temperature.
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Reflux: Heat the mixture to 70°C under reflux for 5–6 hours[6].
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Validation Check: Monitor via TLC (Eluent: 60% Ethyl Acetate / 40% Hexane). Self-Validation: If a spot remains at R_f ~0.4 (indicating uncyclized intermediates), extend reflux by 1 hour. The product typically appears at R_f ~0.6[6].
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Workup: Cool the mixture to room temperature. Neutralize with 10% NaOH if necessary, filter the precipitated crude product, and wash with cold distilled water to remove unreacted thiourea and catalyst[6].
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Purification: Recrystallize from hot ethanol to yield pure 5-octyl-1,3,5-triazinane-2-thione.
Protocol B: Microwave-Assisted Solvent-Free Synthesis
Rationale: Microwave (MW) irradiation directly couples with the polar reaction intermediates, drastically lowering the activation energy barrier for cyclization and reducing reaction times from hours to minutes[7].
Step-by-Step Methodology:
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Preparation: Grind 10 mmol of thiourea, 10 mmol of octylamine, and 20 mmol of paraformaldehyde (solid formaldehyde source) in an agate mortar to form a homogenous powder.
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Support Loading: Mix the powder with 2.0 g of acidic alumina or montmorillonite K-10 clay. Causality: The solid support acts as both a microwave susceptor (absorbing and transferring heat) and a mild acid catalyst[7].
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Irradiation: Place the mixture in a microwave reactor. Irradiate at 400 W for 3–5 minutes in 30-second intervals. Self-Validation: Short intervals prevent thermal runaway and degradation of the alkyl chain[7].
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Extraction: Extract the product from the solid support using 3 x 15 mL of dichloromethane (DCM).
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Purification: Evaporate the DCM under reduced pressure and pass the residue through a short silica gel plug to obtain the final product[7].
Comparative experimental workflow for batch vs. microwave-assisted synthesis.
Quantitative Data & Analytical Characterization
Understanding the efficiency of different synthetic routes is crucial for scaling up production. Table 1 summarizes the comparative metrics of the discussed pathways based on established literature for 5-alkyl-1,3,5-triazinane-2-thiones[5][7].
Table 1: Comparative Efficiency of Synthesis Pathways
| Synthesis Pathway | Catalyst / Support | Temp / Power | Reaction Time | Average Yield (%) | Environmental Impact |
| Classical Thermal | None / HCl (trace) | 70–80°C | 10–12 hours | 50–58% | High (Solvent heavy) |
| Sm-Catalyzed | SmCl₃·6H₂O (5 mol%) | 70°C | 5–6 hours | 75–85% | Medium |
| Microwave-Assisted | Acidic Alumina | 400 W | 3–5 minutes | 80–95% | Low (Solvent-free) |
Analytical Markers for 5-Octyl-1,3,5-triazinane-2-thione:
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Molecular Weight: 229.39 g/mol [2].
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IR Spectroscopy (KBr, cm⁻¹): Key diagnostic bands include ~3360 (N-H stretch of the ring), ~2920 and 2850 (C-H stretch of the octyl chain), and ~1265 (C=S thiocarbonyl stretch)[8].
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¹H NMR (DMSO-d6, 300 MHz, δ ppm): ~8.0 (br s, 2H, NH), ~4.2 (s, 4H, ring CH₂), ~2.5 (t, 2H, N-CH₂ of octyl), ~1.2-1.4 (m, 12H, aliphatic chain), ~0.85 (t, 3H, terminal CH₃)[8].
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Mass Spectrometry (ESI-MS): Expected[M+H]⁺ peak at m/z 230.16[3].
Conclusion
The synthesis of 5-octyl-1,3,5-triazinane-2-thione demonstrates the elegance of multicomponent reactions in constructing complex heterocycles. While classical thermal methods provide a baseline, the integration of Lewis acid catalysis (SmCl₃) or microwave irradiation fundamentally upgrades the reaction's thermodynamic and kinetic profiles[5][7]. For researchers and drug development professionals, adopting the microwave-assisted protocol ensures rapid, high-yield, and scalable access to this versatile lipophilic scaffold.
References
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Khairullina, R. R., Geniyatova, A. R., Ibragimov, A. G., & Dzhemilev, U. M. "Synthesis of 5-alkyl-1,3,5-triazinan-2-ones and 5-alkyl-1,3,5-triazinane-2-thiones using Cu- and Sm-containing catalysts." Russian Journal of Organic Chemistry 49 (2013): 904-908. URL: [Link]
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Majumder, A., et al. "Microwave-Assisted Synthesis of 1,3,5-Triazines." Heterocycles, Vol. 98, No. 12 (2019): 1681-1700. URL: [Link]
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PubChemLite. "5-octyl-1,3,5-triazinane-2-thione (C11H23N3S)." Université du Luxembourg. URL: [Link]
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Gong, W., et al. "In-depth unveiling the interfacial adsorption mechanism of triazine derivatives as corrosion inhibitors for carbon steel in carbon dioxide saturated oilfield produced water." Colloids and Surfaces A (2024). URL: [Link]
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Siva Sankara Babu, T., et al. "Synthesis and Characterization of New Triazinane-2-Thione and Oxadiazinane 4-Thiones from Benzimidazole." Juniper Publishers (2017). URL: [Link]
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Saha, B., et al. "Synthesis, antibacterial and molecular docking studies of new benzimidazole derivatives." Taylor & Francis (2019). URL:[Link]
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Academia.edu. "Synthesis of 1,3,5 Trazinane-2-ones and 1,3,5 Oxadiazinane-2-ones linked with Benzimidazoles." URL:[Link]
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